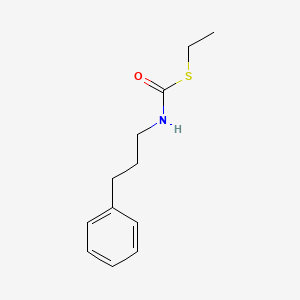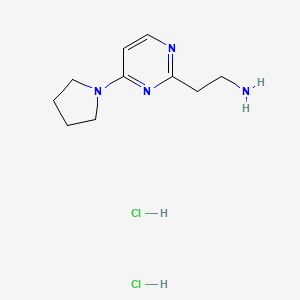
2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride is a compound that features a pyrrolidine ring attached to a pyrimidine ring, with an ethanamine side chain. This compound is of significant interest due to its potential pharmacological activities, including its role as an antagonist of the vanilloid receptor and a modulator of the insulin-like growth factor 1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride can be achieved through various methods. One common approach involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . This method often requires the use of organometallic catalysts and specific reaction conditions, such as the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC) .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution reactions with aromatic C-nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine and pyrrolidine rings.
Common Reagents and Conditions
Trifluoroacetic Acid: Used as a catalyst in many reactions involving this compound.
Organometallic Catalysts: Often required for specific substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride involves its interaction with specific molecular targets:
Vanilloid Receptor Antagonism: Inhibits the activity of the vanilloid receptor, which is involved in pain sensation.
Insulin-like Growth Factor 1 Receptor Modulation: Modulates the activity of this receptor, which plays a role in cell growth and development.
Enzyme Inhibition: Inhibits enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Shares a similar structure but lacks the ethanamine side chain.
2-(Pyrimidin-2-yl)ethanamine: Similar structure but without the pyrrolidine ring.
Uniqueness
2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride is unique due to its combination of a pyrrolidine ring, a pyrimidine ring, and an ethanamine side chain, which contributes to its diverse pharmacological activities and potential therapeutic applications .
Properties
Molecular Formula |
C10H18Cl2N4 |
|---|---|
Molecular Weight |
265.18 g/mol |
IUPAC Name |
2-(4-pyrrolidin-1-ylpyrimidin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c11-5-3-9-12-6-4-10(13-9)14-7-1-2-8-14;;/h4,6H,1-3,5,7-8,11H2;2*1H |
InChI Key |
BOERCUVNUXHKQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



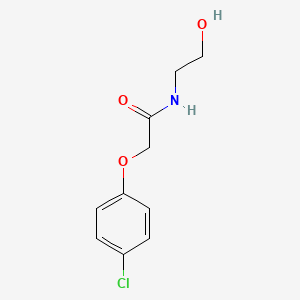
![4-[2-(2-Fluorophenyl)ethynyl]quinoline](/img/structure/B14167618.png)
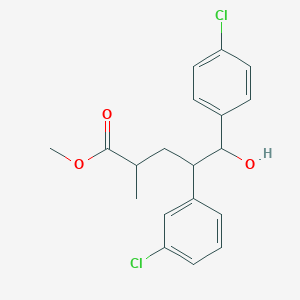
![6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol](/img/structure/B14167632.png)
![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167640.png)
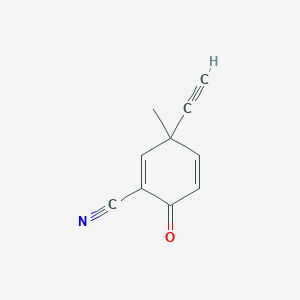
![6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14167650.png)
![1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14167655.png)
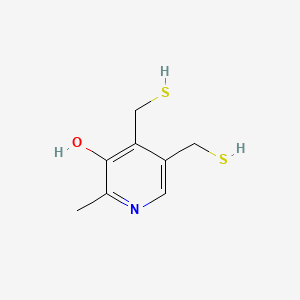
![4-[4-(Phenylamino)phthalazin-1-yl]phenol](/img/structure/B14167673.png)
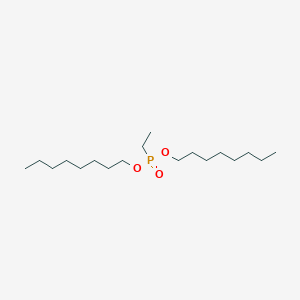
![4-[[2-(Furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]amino]-4-oxobutanoic acid](/img/structure/B14167695.png)
